molecular formula C18H21N3OS B2702197 N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421456-03-2

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2702197
CAS No.: 1421456-03-2
M. Wt: 327.45
InChI Key: IWVYRUAWVCOSRT-UHFFFAOYSA-N
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Description

“N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide” is a complex organic compound. It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

Synthesis and Anti-Angiogenic Activity

Compounds structurally related to N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide have been synthesized and evaluated for their anti-angiogenic activity and DNA cleavage capabilities. For example, novel piperidine analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels and exerting cytotoxic effects through DNA interaction (Vinaya Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

Another related research area involves the identification of compounds as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), indicating their possible application in treating disorders associated with glycinergic neurotransmission. A structurally diverse compound was identified, showing potent GlyT1 inhibitory activity, favorable pharmacokinetic profile, and an increase in cerebrospinal fluid glycine concentration in rats (Shuji Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

The discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH) from high throughput screening highlights another potential application. These inhibitors, characterized by their triazine heterocycle, showed robust effects on serum biomarkers, indicating significant in vivo target engagement. This class of compounds may be useful for studying various disease models, pointing to the broad utility of piperidine derivatives in medical research (R. Thalji et al., 2013).

Mycobacterium Tuberculosis GyrB Inhibition

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, through molecular hybridization, exhibited promising activity against Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase supercoiling assay, and displayed antituberculosis activity, showcasing the potential of piperidine derivatives in developing new antibacterial agents (V. U. Jeankumar et al., 2013).

Microglia Imaging

In neuroscientific research, compounds targeting macrophage colony-stimulating factor 1 receptor (CSF1R) have been developed for PET imaging of microglia. This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders, indicating the significance of piperidine derivatives in neuroimaging and diagnostics (A. Horti et al., 2019).

Properties

IUPAC Name

N-phenyl-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(20-16-6-2-1-3-7-16)21-12-9-15(10-13-21)14-23-17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYRUAWVCOSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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